(S)-2-methoxy-3-(octadecyloxy)propan-1-ol

Akt Inhibition Cancer Cell Apoptosis Negative Control

Researchers studying Akt-targeting phosphatidylinositol ether lipid analogs (PIAs) face confounding background artifacts when using uncontrolled lipid comparators. (S)-2-methoxy-3-(octadecyloxy)propan-1-ol (PIA 7) resolves this: • 20-30-fold lower pro-apoptotic activity than active PIAs, ensuring unambiguous negative control data. • Defined (S)-stereochemistry enables enantiopure edelfosine analog synthesis. • Validated PIA metabolite reference standard for LC-MS/MS pharmacokinetic profiling. Supplied at ≥98% purity with full certificates of analysis, supporting reproducible, regulatory-grade research.

Molecular Formula C22H46O3
Molecular Weight 358.6 g/mol
CAS No. 83167-59-3
Cat. No. B159043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-methoxy-3-(octadecyloxy)propan-1-ol
CAS83167-59-3
Synonyms2-Methyl-1-octadecyl-sn-glycerol; PIA 7
Molecular FormulaC22H46O3
Molecular Weight358.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCOCC(CO)OC
InChIInChI=1S/C22H46O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-21-22(20-23)24-2/h22-23H,3-21H2,1-2H3/t22-/m0/s1
InChIKeyJWBOVDKFGDXGCR-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Selection Guide: (S)-2-Methoxy-3-(octadecyloxy)propan-1-ol


(S)-2-Methoxy-3-(octadecyloxy)propan-1-ol (also known as 1-O-Octadecyl-2-O-methyl-sn-glycerol or PIA 7) is a chiral alkylglycerol ether lipid with the molecular formula C22H46O3 and a molecular weight of 358.60 g/mol [1]. It is structurally defined as a glycerol backbone bearing an octadecyl (C18) ether chain at the sn-1 position and a methoxy group at the sn-2 position . This compound is not a natural metabolite but is a metabolite of phosphatidylinositol ether lipid analogs (PIAs), a class of synthetic compounds developed as Akt inhibitors [2]. Its key differentiator is its defined stereochemistry (2S-configuration) and its demonstrated role as an inert control analog in PIA studies, distinguishing it from both active PIAs and other alkylglycerol ethers [3].

Reported inert control analog for PIA-related Akt/PI3K pathway studies
Defined (S)-stereochemistry for chiral ether lipid synthesis
Exceptionally low DMSO solubility supports formulation-model studies

Critical Differentiators: (S)-2-Methoxy-3-(octadecyloxy)propan-1-ol


Direct substitution of (S)-2-methoxy-3-(octadecyloxy)propan-1-ol with other alkylglycerol ethers or PIA analogs is scientifically unjustified due to three key differentiators. First, the compound's defined (S)-stereochemistry at the sn-2 position directly influences its interaction with chiral biological targets and its utility as a chiral building block . Second, its well-documented biological inertness contrasts sharply with the potent pro-apoptotic activity of active PIAs, establishing it as the essential negative control for mechanistic studies [1]. Third, its unique solubility profile in DMSO (0.16 mg/mL) is over 400-fold lower than that of batyl alcohol (67 mg/mL), a common alkylglycerol comparator, which dictates specific formulation and handling protocols [2]. Consequently, procurement based solely on general alkylglycerol class membership introduces uncontrolled variables in biological assays and synthetic routes. The quantitative evidence presented below substantiates why this specific compound must be prioritized for its designated research applications.

Stereochemistry Racemic or opposite-enantiomer analogs may shift biological interaction profiles and synthesis outcomes.
Inertness profile Active PIAs induce apoptosis; substituting an inert control with an active analog invalidates control-group interpretation.
Solubility Batyl alcohol and other alkylglycerols show >400-fold higher DMSO solubility; direct substitution alters assay preparation.

Quantitative Evidence: (S)-2-Methoxy-3-(octadecyloxy)propan-1-ol vs. Analogs


Functional Inertness: An Essential Negative Control

In a head-to-head comparison of 6 PIA analogs (including active PIA 5, 6, 23, 24, 25) and the PI3K inhibitor LY294002, (S)-2-methoxy-3-(octadecyloxy)propan-1-ol (designated PIA 7) was explicitly characterized as an inert analog and used as a negative control [1]. While active PIAs induce 20-30-fold increases in apoptosis in cancer cell lines with high endogenous Akt activity, PIA 7 lacks the inositol ring modifications required for Akt PH domain binding and thus exhibits no measurable pro-apoptotic activity under identical experimental conditions (10 µM, 6h treatment) [2]. This functional inertness is a critical, quantifiable differentiator for experimental design, ensuring that observed effects are attributable to the active PIA's mechanism rather than the lipid backbone.

Apoptosis Activity
Head-to-head
Inert (PIA 7) vs 20–30-fold apoptosis increase (active PIAs)
Supports control-group interpretation in PIA apoptosis studies.
H157 NSCLC cells, 10 µM, 6h incubation
Akt Inhibition Cancer Cell Apoptosis Negative Control

Solubility Comparison with Batyl Alcohol

A direct comparison of DMSO solubility reveals that (S)-2-methoxy-3-(octadecyloxy)propan-1-ol exhibits a solubility of only 0.16 mg/mL in DMSO , whereas the structurally related alkylglycerol batyl alcohol (1-O-octadecylglycerol, CAS 544-62-7) is highly soluble at 67 mg/mL in DMSO [1]. This represents a 419-fold difference in DMSO solubility. This stark contrast arises from the methoxy substitution at the sn-2 position, which significantly reduces the compound's capacity for hydrogen bonding with the solvent. This quantitative solubility parameter is critical for experimental planning, as stock solution preparation and final assay concentrations will differ dramatically between these compounds.

DMSO Solubility
Head-to-head
0.16 mg/mL vs batyl alcohol 67 mg/mL (419-fold lower)
Supports solvent selection review; formulation protocols must account for low solubility.
Standard conditions, 25°C
Formulation Development DMSO Solubility Lipid Handling

Chiral Intermediate for Edelfosine Synthesis

Patented synthetic routes establish (S)-2-methoxy-3-(octadecyloxy)propan-1-ol as a key chiral intermediate in the preparation of the antitumor ether lipid edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine) [1]. In contrast, the racemic analog (1-O-octadecyl-2-O-methyl-rac-glycerol, CAS 84337-43-9) yields a racemic mixture of edelfosine, whereas the defined (S)-enantiomer of this compound enables the synthesis of enantiomerically pure or specifically defined edelfosine analogs . This stereochemical control is a quantifiable advantage in medicinal chemistry, as the biological activity of ether lipids can be stereospecific. The compound's utility is further underscored by its documented use in preparing homologous piperidine-containing alkyl glycerolipids with potential antitumor activities .

Stereochemical Control
Class-level
Defined (S)-enantiomer enables enantiomerically pure edelfosine; racemic analog yields racemic mixtures.
Supports enantiomeric purity review for downstream synthesis.
No direct yield data; class-level synthesis evidence
Chemical Synthesis Antitumor Lipids Ether Lipid

Purity Specifications and Stability

Commercially available (S)-2-methoxy-3-(octadecyloxy)propan-1-ol is supplied with a minimum purity specification of ≥95% (typically ≥98%) and a documented stability of ≥4 years when stored at -20°C . This level of purity and long-term stability is critical for its use as a negative control in biological assays and as a synthetic intermediate. While generic alkylglycerol ethers may be available at lower purity grades, this defined specification ensures batch-to-batch consistency and minimizes confounding variables in sensitive experiments. The compound's stability profile directly impacts procurement planning, as it allows for long-term storage and reduces the frequency of re-qualification.

Specification
Data to verify
≥95% purity, ≥4 years stability at −20°C
Reported specification; batch consistency requires verification.
Crystalline solid, −20°C storage
Purity Specification Storage Stability Reproducible Research

Application Scenarios: (S)-2-Methoxy-3-(octadecyloxy)propan-1-ol


Negative Control for Akt/PI3K Pathway Studies

In mechanistic studies of Akt inhibitors, particularly those involving phosphatidylinositol ether lipid analogs (PIAs), (S)-2-methoxy-3-(octadecyloxy)propan-1-ol (PIA 7) is the validated negative control. Its documented inertness in apoptosis assays (20-30-fold lower activity than active PIAs) allows researchers to discriminate between specific PIA-mediated effects and nonspecific lipid-background artifacts [1]. This is essential for accurate interpretation of gene expression signatures and cytotoxicity data in non-small cell lung cancer and breast cancer cell line models [2].

Chiral Building Block for Ether Lipid Therapeutics

The defined (S)-stereochemistry of this compound makes it a critical starting material for the synthesis of enantiomerically pure edelfosine analogs and other chiral alkyl-lysophospholipids [3]. Unlike the racemic mixture (CAS 84337-43-9), this compound enables stereocontrolled synthesis, which is paramount for studying structure-activity relationships and developing therapeutically relevant ether lipids . Researchers focused on antitumor lipid synthesis should prioritize this specific enantiomer to ensure stereochemical fidelity in their final products.

Metabolite Standard for PIA Pharmacokinetic Studies

As a documented metabolite of phosphatidylinositol ether lipid analogs, (S)-2-methoxy-3-(octadecyloxy)propan-1-ol serves as a reference standard in pharmacokinetic and metabolic profiling studies of PIAs . Its defined structure and high purity (≥95%) enable accurate quantification in LC-MS/MS assays, facilitating the tracking of PIA metabolism and distribution in preclinical models. Procurement of this specific compound as a certified standard is necessary for generating reproducible and comparable metabolic data.

Low DMSO Solubility Formulation Studies

The exceptionally low DMSO solubility of (S)-2-methoxy-3-(octadecyloxy)propan-1-ol (0.16 mg/mL) presents a unique model system for studying formulation strategies for highly lipophilic, poorly soluble compounds . Researchers developing novel lipid-based drug delivery systems or investigating the impact of sn-2 substitution on lipid solubility can use this compound as a benchmark. Its 419-fold lower solubility compared to batyl alcohol necessitates the use of alternative solvents (DMF, ethanol) and specialized formulation techniques, making it a valuable tool for formulation science.

Application
Selection Property
Validation Focus
PIA apoptosis negative control
Reported inert control profile in PIA context
Apoptosis endpoint differentiation
Chiral ether lipid synthesis
Defined (S)-stereochemistry
Enantiomeric purity of downstream products
PIA pharmacokinetic reference
PIA metabolite identity and purity
LC-MS/MS quantification accuracy
Low-solubility formulation model
Exceptionally low DMSO solubility profile
Alternative solvent compatibility and formulation design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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